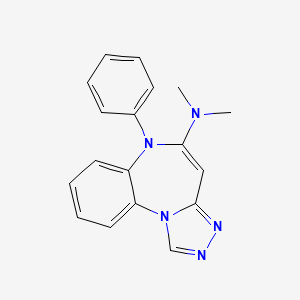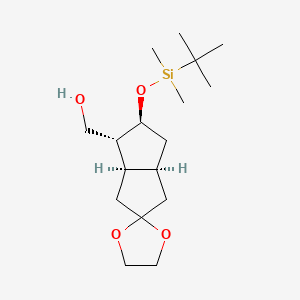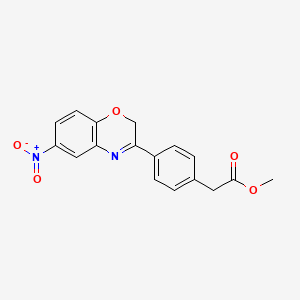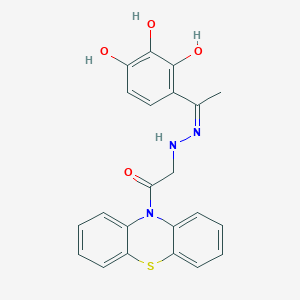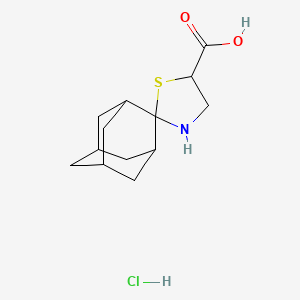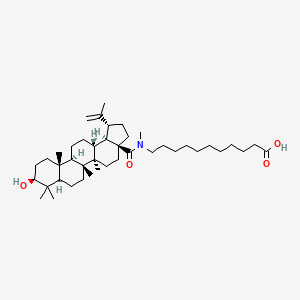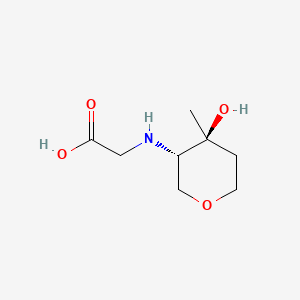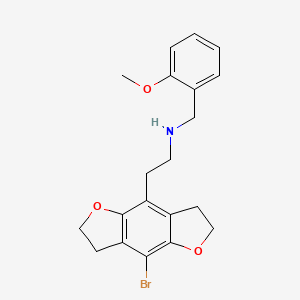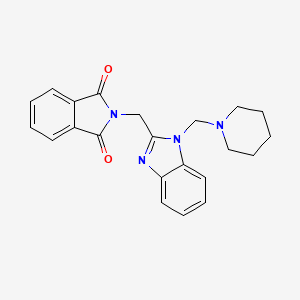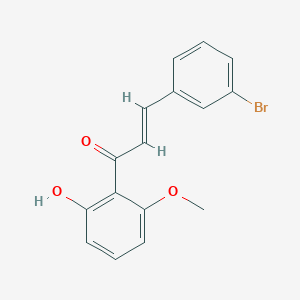
(E)-3-(3-Bromophenyl)-1-(2-hydroxy-6-methoxy-phenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3-Bromophenyl)-1-(2-hydroxy-6-methoxy-phenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-Bromophenyl)-1-(2-hydroxy-6-methoxy-phenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromobenzaldehyde and 2-hydroxy-6-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Claisen-Schmidt condensation reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(3-Bromophenyl)-1-(2-hydroxy-6-methoxy-phenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Epoxides, quinones, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of (E)-3-(3-Bromophenyl)-1-(2-hydroxy-6-methoxy-phenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate various physiological functions.
Interacting with DNA/RNA: Binding to genetic material and influencing gene expression.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-(4-Bromophenyl)-1-(2-hydroxy-6-methoxy-phenyl)prop-2-en-1-one: Similar structure with a bromine atom at the 4-position.
(E)-3-(3-Chlorophenyl)-1-(2-hydroxy-6-methoxy-phenyl)prop-2-en-1-one: Similar structure with a chlorine atom instead of bromine.
(E)-3-(3-Bromophenyl)-1-(2-hydroxy-4-methoxy-phenyl)prop-2-en-1-one: Similar structure with a methoxy group at the 4-position.
Uniqueness
(E)-3-(3-Bromophenyl)-1-(2-hydroxy-6-methoxy-phenyl)prop-2-en-1-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
1251022-28-2 |
|---|---|
Fórmula molecular |
C16H13BrO3 |
Peso molecular |
333.18 g/mol |
Nombre IUPAC |
(E)-3-(3-bromophenyl)-1-(2-hydroxy-6-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H13BrO3/c1-20-15-7-3-6-13(18)16(15)14(19)9-8-11-4-2-5-12(17)10-11/h2-10,18H,1H3/b9-8+ |
Clave InChI |
KJEURSMXUHSJST-CMDGGOBGSA-N |
SMILES isomérico |
COC1=CC=CC(=C1C(=O)/C=C/C2=CC(=CC=C2)Br)O |
SMILES canónico |
COC1=CC=CC(=C1C(=O)C=CC2=CC(=CC=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


